[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis Compounds with 1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid structures have been synthesized through various reactions, demonstrating their versatile chemical nature. For instance, N-substituted derivatives involving a similar structure were prepared, and the compounds were characterized by spectral data, showcasing their potential for diverse applications (Prasad et al., 2008). The structural properties of such compounds were elucidated using X-ray crystallography, revealing details like the conformation of the piperidine ring and the geometry around sulfur atoms, which is crucial for understanding their chemical behavior and potential interactions (Benakaprasad et al., 2007).
Biological and Pharmacological Activities Certain derivatives have shown promising biological activities. Some compounds were synthesized and evaluated against enzymes like acetylcholinesterase and butyrylcholinesterase, displaying notable activity (Khalid et al., 2014). Another study synthesized derivatives that exhibited significant anti-inflammatory activity, hinting at their potential use in medical applications (Li et al., 2018).
Material and Chemical Studies In the realm of materials science, the interaction of these compounds with surfaces like iron has been studied, providing insights into their potential use in corrosion inhibition. Quantum chemical and molecular dynamics simulations were used to investigate their adsorption and corrosion inhibition properties, offering a scientific basis for their application in material protection (Kaya et al., 2016).
Fluorescence and Probing Applications Some derivatives were found to be sensitive molecular probes for nanoparticles like ZnO, with detailed investigations into their one- and two-photon absorption properties. This highlights their potential use in probing and imaging applications, given their unique fluorescence features (Bekere et al., 2013).
properties
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-2-1-3-12(9-11)20(18,19)15-6-4-10(5-7-15)8-13(16)17/h1-3,9-10H,4-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVXICQDIDELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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